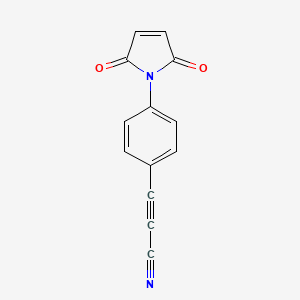

APN-Maleimide

Description

APN-Maleimide (CAS: 1644039-08-6) is a specialized chemical compound widely utilized in bioconjugation and imaging applications. Structurally, it is derived from maleimide, a heterocyclic organic compound known for its selective reactivity with free sulfhydryl (-SH) groups on cysteine residues in proteins, peptides, or antibodies . This reactivity enables precise covalent labeling of biomolecules, making this compound indispensable in proteomics, drug discovery, and molecular biology.

A distinguishing feature of this compound is its nitrophenyl group, which enhances sensitivity and specificity in imaging applications, both in vitro and in vivo . This modification allows researchers to track cysteine-containing biomolecules—such as enzymes, receptors, or antibodies—with high resolution. The compound’s utility extends to therapeutic agent development, where it facilitates the attachment of functional groups (e.g., fluorescent tags, drugs) to biomolecules for targeted delivery or diagnostic purposes.

Properties

IUPAC Name |

3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-ynenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N2O2/c14-9-1-2-10-3-5-11(6-4-10)15-12(16)7-8-13(15)17/h3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKKXKRQICWZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: APN-Maleimide can be synthesized through a series of organic reactions. The preparation typically involves the reaction of 3-arylpropiolonitriles with maleimide derivatives. The reaction conditions are mild, usually carried out in an aqueous buffer with a pH range of 6.5 to 9.0 at ambient temperature. The reaction is highly selective, with the first thiol reacting exclusively with the maleimide residue to produce the protein-APN conjugate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The maleimide-thiol reaction is performed in a neutral aqueous solution, ensuring high yield and selectivity. The process is scalable and can be adapted for the production of large quantities of the compound .

Chemical Reactions Analysis

Thiol-Maleimide Reaction

The primary reaction involving APN-Maleimide is the thiol-maleimide reaction, which occurs through a Michael addition mechanism. This reaction can be summarized as follows:

-

Reactants : Thiol (R-SH) + Maleimide (C=C-NH)

-

Product : Thiosuccinimide (R-S-C(=O)-NH)

This reaction is highly selective for thiols over amines within a pH range of 6.5 to 7.5, making it particularly advantageous for biological applications where maintaining specificity is critical . The reaction proceeds rapidly and does not require a catalyst, especially in polar solvents like water or dimethyl sulfoxide (DMSO) due to the formation of thiolate ions .

Stability and Reactivity

The stability of the thiosuccinimide bond formed through this reaction is an essential feature that enhances the application of this compound in drug delivery systems. Compared to traditional maleimides, this compound exhibits improved hydrolytic stability, which reduces the likelihood of premature payload release in vivo . The following table summarizes key characteristics of the thiol-maleimide reaction:

| Parameter | Thiol-Maleimide Reaction | This compound Reaction |

|---|---|---|

| Selectivity | High (pH 6.5 - 7.5) | Higher than maleimides |

| Reaction Type | Michael Addition | Michael Addition |

| Catalyst Requirement | None | None |

| Stability in Biological Medium | Moderate | High |

| Typical Applications | Bioconjugation | Targeted Drug Delivery |

-

Applications in Bioconjugation

Antibody-Drug Conjugates

This compound has been extensively studied for its application in ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The use of this compound allows for site-specific conjugation to cysteine residues on antibodies, enhancing the therapeutic index by ensuring that drugs are delivered precisely to target cells while minimizing systemic toxicity .

Stability and Efficacy

Research indicates that conjugates formed using this compound demonstrate significantly increased stability compared to those formed with traditional maleimides. For instance, studies have shown that the serum half-life of therapeutic proteins conjugated with this compound is extended due to the reduced susceptibility to hydrolysis and retro Michael addition reactions that typically affect maleimide-based conjugates .

The chemical reactions involving this compound highlight its potential as a superior alternative to traditional maleimides in bioconjugation applications. Its high selectivity for thiols, combined with enhanced stability in biological environments, makes it an invaluable tool in the design and development of targeted therapeutic strategies.

-

Future Directions

Continued research into the synthesis and application of this compound will likely focus on optimizing reaction conditions and exploring novel applications in drug delivery systems and diagnostics. The ongoing development of more stable and selective reagents will further enhance the capabilities of bioconjugation technologies.

This comprehensive analysis underscores the significance of this compound in modern chemistry, particularly within bioconjugation frameworks aimed at improving therapeutic outcomes in clinical settings.

Scientific Research Applications

Key Advantages of APN over Maleimide

- Enhanced Stability : APN-based conjugates exhibit significantly improved hydrolytic stability compared to maleimide conjugates, reducing the risk of payload loss during circulation in biological systems .

- Reduced Side Reactions : The selectivity of APNs minimizes unwanted side reactions with other nucleophilic amino acids, which is a common limitation with maleimides .

- Longer Serum Half-Life : Studies indicate that APN-conjugated therapeutic proteins demonstrate extended serum half-lives, enhancing their efficacy and therapeutic potential .

Applications in Therapeutics

- Antibody-Drug Conjugates (ADCs) :

- Protein Labeling :

- Therapeutic Protein Conjugation :

HSA-Conjugated Urate Oxidase

In a study evaluating the stability of HSA-conjugated urate oxidase (AgUox), researchers compared the in vivo performance of thiol-APN conjugates against thiol-maleimide counterparts. The results showed that AgUox-APN-HSA exhibited no cleavage in vitro and a significantly longer serum half-life than AgUox-MAL-HSA. This finding highlights the potential of APNs in improving therapeutic outcomes by maintaining drug stability within the bloodstream .

Development of Targeted Therapies

APNs have been incorporated into various ADCs aimed at treating cancers like HER2-positive breast cancer. These conjugates have shown improved therapeutic indices due to their enhanced stability and targeted delivery mechanisms, minimizing off-target effects while maximizing efficacy .

Comparative Data Table

| Property | Maleimide-Based Conjugates | APN-Based Conjugates |

|---|---|---|

| Hydrolytic Stability | Moderate | High |

| Selectivity | Moderate | High |

| Serum Half-Life | Short | Extended |

| Side Reaction Potential | High | Low |

| Application Examples | Traditional ADCs | Advanced targeted therapies |

Mechanism of Action

The mechanism of action of APN-Maleimide involves the thiol-Michael addition reaction. The maleimide group reacts with thiol groups in proteins, forming a stable thiosuccinimide linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for various biological applications. The molecular targets of this compound are primarily cysteine residues in proteins, and the reaction pathway involves the formation of a covalent bond between the thiol group and the maleimide .

Comparison with Similar Compounds

Key Insights:

Functional Group Diversity: this compound’s nitrophenyl group optimizes it for imaging, whereas Azide-PEG₈-Maleimide incorporates an azide group and PEG₈ linker. The azide enables click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition), expanding its utility in drug-release systems and nanotechnology . The PEG₈ linker in Azide-PEG₈-Maleimide improves aqueous solubility and reduces steric hindrance during conjugation, a feature absent in this compound .

Application Scope: this compound is preferred for high-sensitivity imaging due to its nitrophenyl moiety. Azide-PEG₈-Maleimide is tailored for modular bioconjugation strategies, particularly in drug delivery and nanomaterials, where PEGylation and bioorthogonal reactivity are critical .

Azide-PEG₈-Maleimide’s defined molecular architecture and stringent storage requirements (-5°C) reflect its instability under ambient conditions compared to this compound .

Research and Practical Implications

This compound’s niche in imaging complements the broader utility of PEGylated maleimide derivatives like Azide-PEG₈-Maleimide. The choice between these compounds depends on the experimental goals:

- Imaging-Centric Studies : this compound’s nitrophenyl group provides unmatched sensitivity .

- Therapeutic Development : Azide-PEG₈-Maleimide’s PEG spacer and azide functionality enable versatile, multi-step conjugations critical for complex drug-delivery systems .

Future research should explore hybrid derivatives combining nitrophenyl’s imaging advantages with PEG’s solubility enhancements to address limitations in current bioconjugation tools.

Biological Activity

APN-Maleimide refers to a compound that involves the aminopeptidase N (APN) targeting mechanism through maleimide chemistry. This combination has gained attention in biochemistry and therapeutic applications due to its potential in selectively modifying proteins and peptides for drug delivery and targeting tumor vasculature.

Biological Significance of Aminopeptidase N (APN)

Aminopeptidase N is a membrane-bound enzyme that plays a crucial role in various biological processes, including:

- Angiogenesis : APN is upregulated in tumor blood vessels, making it a target for drug delivery systems aimed at inhibiting tumor growth.

- Cell Migration and Proliferation : It is involved in endothelial cell functions, which are essential for new blood vessel formation.

The maleimide group reacts selectively with thiol groups in cysteine residues, allowing for the formation of stable thioether bonds. This reaction can be exploited to conjugate therapeutic agents to proteins or peptides that specifically target APN.

Comparative Stability: APN vs. Maleimide Chemistry

Recent studies have highlighted the stability of conjugates formed through APN chemistry compared to traditional maleimide-based conjugates. The thiol-APN reaction products exhibit superior hydrolytic stability, which is critical for maintaining therapeutic efficacy in vivo.

| Parameter | Thiol-Maleimide Conjugate | Thiol-APN Conjugate |

|---|---|---|

| Hydrolytic Stability | Low | High |

| Serum Half-Life | Short | Extended |

| Reaction Selectivity | Moderate | High |

1. Enhanced Stability of APN Conjugates

A study evaluated the stability of human serum albumin (HSA) conjugated to a therapeutic protein using both maleimide and APN chemistries. The results showed that the APN-conjugated protein had a significantly longer serum half-life compared to its maleimide counterpart, indicating better in vivo stability .

2. Targeted Drug Delivery

Research has demonstrated that peptides containing an NGR sequence can home to APN in tumor vasculature, enhancing the delivery of therapeutic agents such as doxorubicin and pro-apoptotic peptides. This targeted approach has shown promise in reducing tumor growth in various cancer models .

Q & A

Q. How should researchers document this compound experimental procedures to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Step 1 : Detail synthesis routes, including solvent systems and purification methods.

- Step 2 : Provide spectral data (NMR, HPLC) in supplementary materials.

- Step 3 : Publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

Tables for Quick Reference

| Characterization Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area ratio |

| ¹H NMR | Structural confirmation | Chemical shifts (δ 6.5–8.5 ppm) |

| ESI-MS | Molecular weight validation | m/z ratio, isotopic pattern |

| SPR | Binding kinetics | Association/dissociation rates (kₐ/kd) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.